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(2-Ethoxyethyl)triphenylphosphoniuM broMide Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Wittig reaction protocol using (2-Ethoxyethyl)triphenylphosphonium bromide
Wittig reaction protocol using (2-Ethoxyethyl)triphenylphosphonium bromide
Application Note: Wittig Reaction Protocol using (2-Ethoxyethyl)triphenylphosphonium bromide
Executive Summary & Reagent Profile
This technical guide details the protocol for the Wittig olefination of aldehydes and ketones using (2-Ethoxyethyl)triphenylphosphonium bromide (CAS: 25361-69-7). Unlike the more common (methoxymethyl) (C1-homologation) or (2,2-diethoxyethyl) (C2-homologation to
These products are valuable as protected allylic alcohols, precursors for Claisen rearrangements, or intermediates in the synthesis of complex polyethers. Due to the presence of a
Reagent Specifications
| Parameter | Detail |
| Chemical Name | (2-Ethoxyethyl)triphenylphosphonium bromide |
| Formula | |
| Molecular Weight | 457.35 g/mol |
| Ylide Type | Non-stabilized (Reactive) |
| Primary Product | 1-Ethoxy-2-alkenes (Allyl Ethyl Ethers) |
| Key Challenge | Hygroscopicity; Risk of |
Mechanistic Insight & Critical Parameters
The reaction proceeds via the deprotonation of the
The -Elimination Trap
A critical failure mode with (2-alkoxyethyl)phosphonium salts is the base-induced
Prevention Strategy:
-
Temperature Control: Ylide generation must occur at -78°C .
-
Base Selection: Use NaHMDS (Sodium bis(trimethylsilyl)amide) or KHMDS . The bulky, non-nucleophilic nature of HMDS bases minimizes attack on phosphorus and suppresses elimination compared to
-BuLi. -
Lithium-Free Conditions: Lithium salts can stabilize the betaine intermediate, potentially allowing equilibration to the thermodynamic (E)-product or facilitating decomposition. Sodium or Potassium bases promote the direct formation of the oxaphosphetane (See Diagram 1).
Diagram 1: Mechanistic Pathway & Decision Matrix
Caption: Mechanistic flow showing the critical divergence between successful ylide formation and the thermal beta-elimination side reaction.
Detailed Experimental Protocol
Safety Note: This protocol involves moisture-sensitive reagents and cryogenic conditions. Perform all steps under an inert atmosphere (Argon or Nitrogen) in a fume hood.
Materials Preparation
-
(2-Ethoxyethyl)triphenylphosphonium bromide: Dry under high vacuum (0.1 mmHg) at 60°C for 4 hours prior to use. The salt is highly hygroscopic; water will quench the base immediately.
-
THF (Tetrahydrofuran): Distilled from Sodium/Benzophenone or passed through an activated alumina column (anhydrous).
-
NaHMDS (1.0 M in THF): Preferred base. Alternatively,
-BuLi (2.5 M in hexanes) can be used but requires stricter temperature control. -
Aldehyde: Distilled immediately prior to use to remove traces of carboxylic acid.
Step-by-Step Procedure
1. Salt Suspension
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.
-
Charge the flask with (2-Ethoxyethyl)triphenylphosphonium bromide (1.2 equiv relative to aldehyde).
-
Add anhydrous THF (concentration ~0.2 M relative to the salt).
-
Cool the suspension to -78°C (Dry ice/Acetone bath).
2. Ylide Generation
-
Add NaHMDS (1.1 equiv) dropwise via syringe over 10 minutes.
-
Observation: The suspension should dissolve and turn a characteristic orange/red color , indicating ylide formation.
-
Stir at -78°C for 45 minutes. Do not warm this intermediate above -30°C to avoid decomposition.
3. Olefination
-
Dissolve the Aldehyde (1.0 equiv) in a minimum amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution over 15 minutes.
-
Observation: The color may lighten as the ylide is consumed.
-
Stir at -78°C for 1 hour.
4. Reaction Completion
-
Remove the cooling bath and allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.
-
Stir at RT for an additional 1-2 hours.
-
Monitoring: Check reaction progress via TLC (Thin Layer Chromatography).[1] The phosphonium salt stays at the baseline; the product will be less polar.
5. Workup & Purification
-
Quench the reaction with Saturated NH₄Cl solution (10 mL).
-
Dilute with Diethyl Ether (Et₂O) or Hexanes. (Avoid DCM if possible, as TPPO is soluble in DCM).
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.
-
Purification: The crude residue will contain Triphenylphosphine Oxide (TPPO) (solid). Triturate with cold pentane/hexanes to precipitate TPPO, filter, and concentrate the filtrate.
-
Final purification via Flash Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate gradient).
Reagent Selection Guide (Avoid Confusion)
Researchers often confuse "ethoxy-ethyl" Wittig reagents. Verify your specific target structure using the table below.
| Reagent Name | Structure | CAS (Typical) | Primary Product |
| (2-Ethoxyethyl)P | 25361-69-7 | Allyl Ethyl Ether | |
| (Methoxymethyl)P | 4023-02-3 | Enol Ether ( | |
| (2,2-Diethoxyethyl)P | 51605-46-0 | ||
| (Carbethoxymethyl)P | 1530-45-6 |
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Low Yield / Polymerization | Ensure temperature is -78°C during base addition. Switch from | |
| No Reaction | Wet reagents (Salt is hygroscopic). | Dry salt under high vacuum with gentle heating (50°C) overnight. |
| Low Z-Selectivity | "Salt-Effect" from Lithium. | Use KHMDS or NaHMDS (Lithium-free conditions) to favor the kinetic (Z) product. |
| Difficult Separation | TPPO contamination. | Use the "MgCl₂ wash" technique: TPPO forms a complex with MgCl₂ that is insoluble in ether. |
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][3][4] Chemical Reviews, 89(4), 863-927. Link
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1-157. Link
-
Pospíšil, J., & Markó, I. E. (2006). "Efficient and Stereoselective Synthesis of Allylic Ethers and Alcohols." Organic Letters, 8(26), 5983-5986. (Contextual reference for allyl ether synthesis via olefination). Link
-
BLD Pharm. (n.d.). "(2-Ethoxyethyl)triphenylphosphonium bromide Product Page." (Verification of Reagent Existence). Link
Sources
Optimization of Ylide Formation for (2-Ethoxyethyl)triphenylphosphonium Bromide
Optimization of Ylide Formation for (2-Ethoxyethyl)triphenylphosphonium Bromide
Executive Summary
(2-Ethoxyethyl)triphenylphosphonium bromide is a specialized Wittig reagent primarily used for C2-homologation . Upon reaction with a carbonyl compound, it yields an enol ether, which can be hydrolyzed to an aldehyde containing one more carbon atom than the starting material.
However, this reagent presents a specific chemical hazard:
This guide outlines the Cryogenic Kinetic Control protocol to maximize ylide formation and suppress elimination, recommending n-Butyllithium (n-BuLi) under strict temperature regulation as the standard, with Lithium Hexamethyldisilazide (LiHMDS) as a high-fidelity alternative for sensitive substrates.
Mechanistic Insight: The -Elimination Trap
To ensure reproducibility, researchers must understand the competing pathways. The phosphonium salt has two sites susceptible to base attack:
- -Protons (Desired): Deprotonation yields the reactive ylide.
- -Protons (Undesired): Deprotonation leads to the expulsion of ethoxide (EtO⁻), resulting in a vinyl phosphonium salt (which polymerizes or reacts anomalously).
Pathway Diagram
The following diagram illustrates the bifurcation between the desired Wittig pathway and the destructive elimination pathway.
Figure 1: Mechanistic bifurcation. Low temperature is required to favor Path A over Path B.
Base Selection Matrix
The choice of base is dictated by the pKa of the
| Base | pKa (Conj.[1][2][3][4] Acid) | Nucleophilicity | Risk Profile | Recommendation |
| n-BuLi | ~50 | High | Medium . Can cause elimination if T > -70°C. Can attack Phosphorus. | Standard Choice. High speed, quantitative yield at -78°C. |
| LiHMDS | ~26 | Very Low (Bulky) | Low . Steric bulk prevents nucleophilic attack on P; lower basicity reduces elimination risk. | High-Fidelity Choice. Use for complex/precious substrates.[2] |
| KOtBu | ~17 | Medium | High . Often requires higher temps (0°C) to drive reaction, significantly increasing elimination risk. | Not Recommended for this specific salt.[2][4] |
| NaH | ~35 | Low | High . Heterogeneous reaction requires heating, ensuring elimination. | Avoid. |
Protocol: Cryogenic Deprotonation (The Standard Method)
Objective: Generate the ylide of (2-ethoxyethyl)triphenylphosphonium bromide using n-BuLi without triggering
Materials
-
Substrate: (2-Ethoxyethyl)triphenylphosphonium bromide (dried).
-
Base: n-Butyllithium (1.6 M or 2.5 M in hexanes).
-
Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from a solvent system.
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Workflow
Phase 1: Pre-Treatment (Critical)
Phosphonium salts are hygroscopic.[2] Water destroys n-BuLi and produces LiOH, which is not basic enough to form the ylide but basic enough to catalyze aldol side-reactions.
-
Place the phosphonium salt in the reaction flask.
-
Add dry benzene or toluene (approx 5 mL/g).
-
Evaporate under vacuum (azeotropic drying). Repeat 2x.
-
Keep under high vacuum for 1 hour before use.
Phase 2: Ylide Formation
-
Suspend: Dissolve/suspend the dried salt in anhydrous THF (concentration ~0.2 M) under Argon.
-
Cool: Submerge the flask in a Dry Ice / Acetone bath (-78°C) . Allow 15 minutes for equilibration.
-
Note: The salt may precipitate out; this is normal.
-
-
Add Base: Add n-BuLi (1.05 equivalents) dropwise via syringe over 10 minutes.
-
Observation: The solution should turn a deep cherry-red or orange color immediately.
-
Troubleshooting: If the solution remains colorless, the salt is wet. Abort and re-dry.[2]
-
-
Stir: Stir at -78°C for 30–60 minutes.
-
Caution:Do not warm the flask. Warming above -50°C triggers the formation of vinyltriphenylphosphonium species.
-
Phase 3: Wittig Reaction[5]
-
Add Electrophile: Add the aldehyde or ketone (dissolved in minimal THF) dropwise to the cold ylide solution.
-
Equilibrate: Stir at -78°C for 1 hour.
-
Warm: Remove the cooling bath and allow the mixture to warm to room temperature slowly over 2 hours.
-
Chemistry: The color will fade as the ylide is consumed and the betaine/oxaphosphetane forms and collapses to the alkene.
-
-
Quench: Add saturated aqueous NH₄Cl.
Workflow Diagram
Figure 2: Operational workflow for the cryogenic protocol.
Technical Notes & Troubleshooting
Why not Potassium tert-butoxide (KOtBu)?
While KOtBu is a standard base for many Wittig reactions, it is generally used at 0°C or Room Temperature. For (2-alkoxyethyl)phosphonium salts, these temperatures are sufficient to overcome the activation energy for
The "LiHMDS Alternative"
For substrates containing esters, epoxides, or other groups sensitive to nucleophilic attack by n-BuLi:
-
Substitute: Replace n-BuLi with LiHMDS (1.0 M in THF) .
-
Condition: Perform the deprotonation at -78°C to -40°C . LiHMDS is less basic, so deprotonation may be slower (allow 1 hour), but it virtually eliminates the risk of attacking the phosphorus center or the carbonyl electrophile prematurely.
Characterization of the Product
The product is an enol ether .[6]
-
NMR Signature: Look for the vinyl proton signal, typically a triplet (or dd) around
5.8–6.5 ppm depending on substitution. -
Hydrolysis: To obtain the aldehyde (homologation product), treat the enol ether with mild acid (e.g., dilute HCl or oxalic acid) in THF/Water.
References
-
Wittig Reaction Mechanisms and Base Selection Source: Organic Chemistry Portal. URL:[Link]
-
Preparation of Wittig Reagents (Phosphoranes) Source: Master Organic Chemistry. URL:[Link]
-
Handling of Organolithium Reagents (n-BuLi) Source: Wikipedia (General Properties & Safety). URL:[Link][1]
-
Synthesis of Enol Ethers via Wittig Reaction Source: Organic Syntheses, Coll.[7] Vol. 9, p.432 (1998). (General procedure for related enol ethers). URL:[Link]
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- 2. m.youtube.com [m.youtube.com]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. people.uniurb.it [people.uniurb.it]
applications of (2-Ethoxyethyl)triphenylphosphonium bromide in natural product synthesis
applications of (2-Ethoxyethyl)triphenylphosphonium bromide in natural product synthesis
An In-Depth Guide to the Application of (2-Ethoxyethyl)triphenylphosphonium Bromide in Natural Product Synthesis
Authored by a Senior Application Scientist
This document serves as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of (2-Ethoxyethyl)triphenylphosphonium bromide. This versatile Wittig reagent is a cornerstone for the introduction of a two-carbon unit, functioning as a masked acetaldehyde equivalent. Its utility in the intricate pathways of natural product synthesis lies in its ability to form vinyl ethers, which are valuable intermediates and motifs found in numerous bioactive molecules.[1]
Foundational Principles: The Role of (2-Ethoxyethyl)triphenylphosphonium Bromide
(2-Ethoxyethyl)triphenylphosphonium bromide is a phosphonium salt that serves as a precursor to a specific phosphorus ylide, also known as a Wittig reagent.[2][3] The core function of this reagent is to convert aldehydes and ketones into ethyl vinyl ethers through the Wittig olefination reaction.[4][5] This transformation is a powerful tool in multi-step synthesis for several key reasons:
-
C2-Homologation: It provides a reliable method for adding a two-carbon chain to a carbonyl group.
-
Masked Carbonyl Functionality: The resulting ethyl vinyl ether is stable under a variety of conditions, particularly basic and organometallic environments, effectively acting as a protected or "masked" carbonyl group.[6][7]
-
Controlled Deprotection: The vinyl ether can be easily hydrolyzed under mild acidic conditions to unveil a new aldehyde or methyl ketone, providing strategic flexibility in complex synthetic routes.[8]
The primary advantage over direct alkylation or other homologation methods is the predictability and mildness of the final deprotection step, which is often compatible with sensitive functional groups elsewhere in the molecule.
The Wittig Reaction vs. The Horner-Wadsworth-Emmons (HWE) Reaction
While both are premier olefination reactions, they have key differences. The Wittig reaction utilizes a phosphonium ylide, as is the case here. In contrast, the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate-stabilized carbanion.[9][10] A significant practical advantage of the HWE reaction is that its dialkyl phosphate byproduct is water-soluble, simplifying purification.[9][11] However, the Wittig reaction, particularly with non-stabilized ylides derived from reagents like (2-Ethoxyethyl)triphenylphosphonium bromide, often provides excellent stereocontrol towards the formation of Z-alkenes.[12][13]
The Wittig Reaction: Mechanism and Stereochemical Control
The efficacy of (2-Ethoxyethyl)triphenylphosphonium bromide hinges on the Wittig reaction mechanism. The process is initiated by the deprotonation of the phosphonium salt with a strong base to generate the nucleophilic phosphorus ylide.
Step-by-Step Mechanism:
-
Ylide Formation: The acidic proton on the carbon adjacent to the phosphorus atom is abstracted by a strong, non-nucleophilic base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) under anhydrous conditions to form the (2-ethoxy)ethylidene triphenylphosphorane ylide.[13][14]
-
Nucleophilic Attack & Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane.[12][15]
-
Cycloreversion: The oxaphosphetane intermediate rapidly collapses in a syn-elimination fashion. This step is thermodynamically driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[14] The result is the desired ethyl vinyl ether and triphenylphosphine oxide.
Caption: Figure 1: Wittig Reaction Mechanism.
Stereochemical Outcome
The ylide derived from (2-Ethoxyethyl)triphenylphosphonium bromide is considered "non-stabilized" because the ethoxy group is too far away to provide significant resonance stabilization. Such ylides typically react under kinetic control, favoring the formation of the cis or (Z)-alkene.[13][15] This selectivity arises from a sterically favored, early transition state during the formation of the oxaphosphetane intermediate.[16]
Application Note: Synthesis of a Key Intermediate for Plasmalogens
Plasmalogens are a class of phospholipids found in cell membranes that contain a characteristic Z-vinyl ether moiety.[1] Their synthesis presents a significant challenge, particularly in establishing the correct geometry of the vinyl ether. The Wittig reaction with (2-Ethoxyethyl)triphenylphosphonium bromide or similar reagents offers a strategic approach.
The following workflow outlines the synthesis of a protected plasmalogen precursor, demonstrating the utility of this reagent in a natural product context.
Caption: Figure 2: Synthetic Workflow.
This two-step sequence effectively converts a complex aldehyde into its two-carbon homologated counterpart, which can then be further elaborated to complete the natural product synthesis. The mild acidic hydrolysis in the final step is crucial for preserving other sensitive functional groups, such as esters or other protecting groups, commonly found in lipid synthesis.[17]
Detailed Experimental Protocols
Safety Precaution: Organophosphorus compounds and strong bases like n-butyllithium are hazardous. All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen) by trained personnel wearing appropriate personal protective equipment (PPE).
Protocol 1: In Situ Generation of (2-Ethoxy)ethylidene triphenylphosphorane
Objective: To prepare the active ylide from the phosphonium salt for immediate use in the Wittig reaction.
Materials:
-
(2-Ethoxyethyl)triphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Schlenk flask with a magnetic stir bar
-
Syringes and needles
Procedure:
-
Under an inert atmosphere of Argon, suspend (2-Ethoxyethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried Schlenk flask.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A deep orange or red color typically indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete ylide formation.
-
The resulting ylide solution is now ready for reaction with the carbonyl substrate.
Causality Note: The use of anhydrous THF is critical as the ylide is highly basic and will be quenched by protic solvents like water. The reaction is performed at low temperatures to control the exothermic deprotonation.
Protocol 2: Wittig Reaction to Form an Ethyl Vinyl Ether
Objective: To react the generated ylide with an aldehyde or ketone to form the corresponding ethyl vinyl ether.
Materials:
-
Ylide solution from Protocol 1
-
Aldehyde or ketone substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Cool the ylide solution from Protocol 1 to -78 °C using a dry ice/acetone bath.
-
Dissolve the aldehyde or ketone substrate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Note: The reaction is initiated at low temperature to maximize stereoselectivity and control the reaction rate. The workup with NH₄Cl quenches any remaining ylide and base.
Protocol 3: Acidic Hydrolysis to Unmask the Carbonyl Group
Objective: To convert the synthesized ethyl vinyl ether into the corresponding aldehyde or methyl ketone.
Materials:
-
Ethyl vinyl ether substrate
-
Tetrahydrofuran (THF)
-
Acetic acid (or another mild acid like PPTS)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the ethyl vinyl ether (1.0 equivalent) in a mixture of THF and 20% aqueous acetic acid (e.g., a 1:1 ratio).[7]
-
Stir the solution at room temperature and monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the carbonyl product. Further purification may be performed if necessary.
Causality Note: The mild acidic conditions are sufficient to hydrolyze the acid-labile acetal (vinyl ether) without affecting more robust protecting groups. Neutralization is essential to prevent product degradation during workup.
Summary of Reaction Parameters
| Parameter | Aldehyde Substrates | Ketone Substrates | Typical Yields | Z:E Selectivity |
| Base | n-BuLi, KHMDS, NaH | n-BuLi, KHMDS | 60-90% | >10:1 (for most aldehydes) |
| Temperature | -78 °C to RT | 0 °C to RT | 50-80% | Varies, often less selective |
| Reaction Time | 2-6 hours | 4-12 hours | ||
| Notes | Generally more reactive and selective than ketones. | Sterically hindered ketones may react slowly or not at all. | Yields are substrate-dependent. | Selectivity is lower for ketones and can be influenced by solvent and temperature. |
Conclusion
(2-Ethoxyethyl)triphenylphosphonium bromide is a highly effective and strategic reagent in the synthesis of complex natural products. Its ability to act as a masked acetaldehyde equivalent via a Wittig olefination provides a reliable method for C2-homologation. The resulting vinyl ether is stable under many reaction conditions and can be deprotected under mild acidic conditions, offering a level of orthogonality crucial for modern synthetic chemistry. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to confidently apply this valuable tool in their synthetic endeavors.
References
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry. Available at: [Link]
-
Harnessing the Peterson Reaction for the Stereospecific Synthesis of Z‐Vinyl Ethers. ResearchGate. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]
-
dn-Alkyl Phosphonium Iodide Salts as Radical dn-Alkylating Reagents and Their Applications in the Photoinduced Synthesis of dn-Alkylated Heterocycles. CCS Chemistry. Available at: [Link]
-
Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. National Institutes of Health. Available at: [Link]
-
Wittig Reaction Mechanism & Examples. Total Synthesis. Available at: [Link]
-
HETEROCYCLES FROM INTRAMOLECULAR WIT'I'IG, HORNER AND WADSWORTH-EMMONS REACTIONS. LOCKSS. Available at: [Link]
-
An improved synthesis of plasmenyl type lipids and their modification towards goals such as gene and drug delivery. Ovid. Available at: [Link]
-
VINYL TRIPHENYLPHOSPHONIUM BROMIDE. Organic Syntheses. Available at: [Link]
-
Synthesis and characterization of novel functional vinyl ethers that bear various groups. ScienceDirect. Available at: [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. National Institutes of Health. Available at: [Link]
-
A Chan–Evans–Lam Approach to Trisubstituted Vinyl Ethers. University of Victoria. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterisation and Application of Phosphonium Ionic Liquids. ResearchGate. Available at: [Link]
-
1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. MDPI. Available at: [Link]
-
Ethyl Tri Phenyl Phosphonium Bromide. AD PHARMACHEM. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Recent applications of the Wittig reaction in alkaloid synthesis. National Institutes of Health. Available at: [Link]
-
Olefination Reactions. Unknown Source. Available at: [Link]
-
Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. Royal Society of Chemistry. Available at: [Link]
-
Wittig olefination. Visualize Organic Chemistry. Available at: [Link]
-
The Wittig Reaction: Synthesis of Alkenes. Unknown Source. Available at: [Link]
-
Buy Ethyl Triphenyl Phosphonium Bromide at Affordable Prices, Manufacturer & Supplier. Macsen Labs. Available at: [Link]
-
Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes. National Institutes of Health. Available at: [Link]
-
Synthesis of triphenylphosphonium bromide. PrepChem.com. Available at: [Link]
-
Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. National Institutes of Health. Available at: [Link]
-
Chem 115. Stereoselective Olefination Reactions: The Wittig Reaction. Harvard University. Available at: [Link]
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Application Notes and Protocols for (2-Ethoxyethyl)triphenylphosphonium bromide as a Phase-Transfer Catalyst
Application Notes and Protocols for (2-Ethoxyethyl)triphenylphosphonium bromide as a Phase-Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the use of (2-Ethoxyethyl)triphenylphosphonium bromide as a phase-transfer catalyst (PTC). It is designed to offer both theoretical insights and practical, actionable protocols for researchers in organic synthesis, medicinal chemistry, and process development. We will explore the fundamental principles of phase-transfer catalysis, the unique characteristics of phosphonium salts, and detailed applications of this specific ether-functionalized catalyst.
The Principle of Phase-Transfer Catalysis: Bridging Chemical Divides
Many essential organic reactions are hindered by the mutual insolubility of the reactants. For instance, a water-soluble nucleophile and an organic-soluble electrophile are segregated into two distinct phases, leading to extremely slow or non-existent reaction rates. Phase-transfer catalysis provides an elegant solution to this problem by introducing a catalyst, the phase-transfer agent, which facilitates the transport of a reactant from one phase to another, thereby enabling the reaction to proceed.[1]
The catalyst, typically a quaternary ammonium or phosphonium salt, possesses both hydrophilic and lipophilic properties. This amphiphilic nature allows it to interact with ions in the aqueous phase and transport them into the organic phase where the reaction occurs.[2][3] The overall process enhances reaction rates, often allows for the use of milder reaction conditions, and can improve product yields and selectivity.[1][4]
The Catalytic Cycle
The mechanism of phase-transfer catalysis can be visualized as a cyclical process, as illustrated in the diagram below.
Figure 1: Generalized workflow of phase-transfer catalysis.
Phosphonium Salts: A Class of Robust Phase-Transfer Catalysts
While quaternary ammonium salts are widely used as phase-transfer catalysts, phosphonium salts offer distinct advantages, particularly in terms of thermal and chemical stability.[5] This robustness makes them suitable for reactions that require elevated temperatures, where their ammonium counterparts might decompose via Hofmann elimination.
(2-Ethoxyethyl)triphenylphosphonium bromide belongs to the class of quaternary phosphonium salts. The presence of the three phenyl groups on the phosphorus atom creates a lipophilic cation that effectively shields the positive charge and facilitates its solubility in organic solvents. The (2-ethoxyethyl) group introduces a flexible, oxygen-containing side chain that can potentially enhance the catalyst's interaction with both the organic and aqueous phases, and may influence its catalytic efficiency in specific applications.
Synthesis of (2-Ethoxyethyl)triphenylphosphonium bromide
The synthesis of (2-Ethoxyethyl)triphenylphosphonium bromide is analogous to the preparation of other alkyltriphenylphosphonium salts. It involves a nucleophilic substitution reaction between triphenylphosphine and a suitable alkyl halide.
Figure 2: Synthesis of (2-Ethoxyethyl)triphenylphosphonium bromide.
A general laboratory procedure for the synthesis is as follows:
Protocol 1: Synthesis of (2-Ethoxyethyl)triphenylphosphonium bromide
-
Reagents and Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of triphenylphosphine and 2-bromoethyl ethyl ether.
-
Use a suitable solvent such as toluene or acetonitrile to dissolve the reactants. The choice of solvent can influence the reaction rate and ease of product isolation.
-
-
Reaction:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the precipitation of the phosphonium salt product, which is often a white solid. The reaction time can vary from a few hours to overnight depending on the scale and solvent used.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product has precipitated, collect the solid by filtration.
-
Wash the solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Dry the purified (2-Ethoxyethyl)triphenylphosphonium bromide under vacuum.
-
Applications in Organic Synthesis
(2-Ethoxyethyl)triphenylphosphonium bromide is a versatile catalyst for a range of phase-transfer reactions. Its primary applications lie in nucleophilic substitution reactions and as a precursor for ylide formation in the Wittig reaction.
Nucleophilic Substitution Reactions
In biphasic systems, (2-Ethoxyethyl)triphenylphosphonium bromide can efficiently transport nucleophiles from the aqueous phase to the organic phase to react with an electrophilic substrate. This is particularly useful for reactions such as etherification, esterification, and cyanation.
Table 1: Representative Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile (Aqueous) | Substrate (Organic) | Product |
| Etherification | Sodium phenoxide (NaOAr) | Alkyl halide (R-X) | Aryl ether (Ar-O-R) |
| Esterification | Sodium carboxylate (R'COONa) | Alkyl halide (R-X) | Ester (R'COOR) |
| Cyanation | Sodium cyanide (NaCN) | Alkyl halide (R-X) | Nitrile (R-CN) |
Protocol 2: General Procedure for Phase-Transfer Catalyzed Etherification
This protocol provides a general guideline for the Williamson ether synthesis using (2-Ethoxyethyl)triphenylphosphonium bromide.
-
Reagents and Setup:
-
In a round-bottom flask, dissolve the alkyl halide (1.0 eq) in a suitable water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
In a separate vessel, prepare an aqueous solution of the sodium phenoxide (1.2 eq).
-
Add the phase-transfer catalyst, (2-Ethoxyethyl)triphenylphosphonium bromide (0.01-0.05 eq), to the organic phase.
-
-
Reaction:
-
Combine the organic and aqueous phases in the reaction flask.
-
Stir the biphasic mixture vigorously at a suitable temperature (room temperature to reflux, depending on the reactivity of the substrates). Vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water and brine to remove the catalyst and any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired ether.
-
Wittig Reaction
Phosphonium salts are key reagents in the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes or ketones.[6][7] The reaction proceeds via the formation of a phosphorus ylide (a Wittig reagent) upon treatment of the phosphonium salt with a strong base.
Figure 3: The Wittig reaction using (2-Ethoxyethyl)triphenylphosphonium bromide.
Protocol 3: General Procedure for the Wittig Reaction
-
Ylide Formation:
-
Suspend (2-Ethoxyethyl)triphenylphosphonium bromide (1.1 eq) in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add a strong base (1.0 eq), such as n-butyllithium or sodium hydride. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Allow the mixture to stir at the appropriate temperature for 30-60 minutes.
-
-
Reaction with Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 eq) in a dry, aprotic solvent.
-
Slowly add the solution of the carbonyl compound to the ylide solution at a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Safety and Handling
(2-Ethoxyethyl)triphenylphosphonium bromide, like other phosphonium salts, should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and moisture.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
(2-Ethoxyethyl)triphenylphosphonium bromide is a valuable and robust phase-transfer catalyst with broad applicability in organic synthesis. Its stability and efficiency in promoting reactions between immiscible phases make it a powerful tool for researchers in both academic and industrial settings. The protocols provided herein serve as a starting point for the application of this versatile reagent in a variety of chemical transformations. As with any chemical process, optimization of reaction conditions is often necessary to achieve the best results for a specific application.
References
-
Phase-transfer catalysis has been recognized as a powerful and green sustainable method for organic synthesis in both industry and academia. [Green Chemistry] ([Link])
-
The influx of different novel recyclable phase-transfer catalysts is essential to overcome the large consumption, environmental pollution, difficulty in recycling, and high toxicity associated with traditional phase-transfer catalysts. [ResearchGate] ([Link])
-
Phase-transfer catalysis can be a key contributor to achieving the lowest cost and highest performance process. [PTC Communications, Inc.] ([Link])
-
Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. [Green Chemistry] ([Link])
-
Phase-transfer catalyst or PTC is a catalyst that facilitates the migration of a reactant from one phase into another phase where reaction occurs. [Scientific Update] ([Link])
-
The Wittig Reaction allows the preparation of an alkene by the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt. [Organic Chemistry Portal] ([Link])
-
The present work describes the C-alkylation reactions of fluorene and curcumin catalyzed by a new phosphonium salt, benzene-1,3,5-triyltris(methylene))tris(triphenylphosphonium)bromide, as a multi-site phase-transfer catalyst (MPTC). [ResearchGate] ([Link])
-
This thesis details the syntheses of catalysts and their applications in asymmetric reactions. [Nottingham ePrints] ([Link])
-
Ullmann's Encyclopedia of Industrial Chemistry is a major reference work related to industrial chemistry. [Wikipedia] ([Link])
-
Herein, we report a straightforward practical method for efficiently obtaining a diverse range of thiophosphonium salts. [PMC - NIH] ([Link])
-
Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. [Journal of the American Chemical Society] ([Link])
-
This l i k e l y originates from a more favorable partitioning into the organic phase as the size of the substitutents increase. [ElectronicsAndBooks] ([Link])
-
Phase-transfer Catalysis (PTC) can increase yields, reduce cycle times, eliminate hazardous or expensive reagents and solvents, and provide numerous other benefits to organic chemical manufacturers. [CRDEEP Journals] ([Link])
- Since 1971 when useful working concepts for the technique of phase-transfer catalysis (PTC) were introduced, the understanding, development, and applica tions of this method for conducting organic reactions has expanded exponentially.
-
Synthesis of (2-Carboxyethyl) triphenylphosphonium Bromide. [PrepChem.com] ([Link])
-
High-Temperature Polymerization Using Tetraphenyl Phosphonium Salts. [PTC Organics, Inc.] ([Link])
-
Efficient late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts via photocatalysis. [Chemical Communications (RSC Publishing)] ([Link])
-
It's a PTC: A highly efficient reaction of 3-aryloxindoles in an asymmetric Michael addition was achieved by using a quaternary tetraalkylphosphonium salt as a chiral phase-transfer catalyst (PTC). [PubMed] ([Link])
-
Phase-Transfer Catalysis in the Ullmann Synthesis of Substituted Triphenylamines. [Semantic Scholar] ([Link])
-
The representative reaction system applied in asymmetric phase-transfer catalysis is the biphasic system composed of an organic phase containing an acidic methylene or methine compound and an electrophile, and an aqueous or solid phase of inorganic base such as alkaline metal (Na, K, Cs) hydroxide or carbonate. [Wiley-VCH] ([Link])
-
Download Citation | Kirk-Othmer Encyclopedia of Chemical Technology | Hydrocarbon oxidation has long been a significant source of organic chemicals. [ResearchGate] ([Link])
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ullmann's Encyclopedia of Industrial Chemistry - Wikipedia [en.wikipedia.org]
- 4. books.google.cn [books.google.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
step-by-step guide for setting up a Wittig reaction with (2-Ethoxyethyl)triphenylphosphonium bromide
step-by-step guide for setting up a Wittig reaction with (2-Ethoxyethyl)triphenylphosphonium bromide
This is a comprehensive Application Note and Protocol for the use of (2-Ethoxyethyl)triphenylphosphonium bromide in Wittig olefination. This guide is designed for research scientists and process chemists, focusing on the synthesis of allylic ethyl ethers and their subsequent utility as masked C3-synthons.
Abstract & Application Scope
(2-Ethoxyethyl)triphenylphosphonium bromide (CAS 25361-69-7) is a specialized phosphonium salt used to introduce the 2-ethoxyethylidene moiety (
These products serve as valuable intermediates in organic synthesis, functioning as:
-
Protected Allylic Alcohols: Acidic cleavage of the ethyl ether yields the corresponding allylic alcohol.
-
C3-Homologation Precursors: The resulting allylic system can undergo further functionalization (e.g., Claisen rearrangement, epoxidation).
-
Stereoselective Building Blocks: Under kinetic control, the reaction heavily favors the (Z)-isomer , providing a scaffold for stereodefined natural product synthesis.
Reagent Profile & Chemical Logic
Physicochemical Properties
| Property | Specification |
| Chemical Name | (2-Ethoxyethyl)triphenylphosphonium bromide |
| Structure | |
| CAS Number | 25361-69-7 |
| Molecular Weight | 459.36 g/mol |
| Appearance | White to off-white hygroscopic powder |
| Ylide Type | Unstabilized (Reactive) |
| Primary Product | 1-Ethoxy-2-alkene (Allyl ethyl ether) |
Mechanistic Insight
The deprotonation of the phosphonium salt occurs at the
-
Kinetic Control: The reaction with aldehydes is fast and irreversible. According to the cycloaddition mechanism (Vedejs), the transition state minimizes steric interactions, leading to the preferential formation of the cis (Z)-oxaphosphetane , which collapses to the (Z)-alkene .
-
Chelation Effects: The ether oxygen at the
-position can coordinate with lithium ions (if lithium bases are used), potentially stabilizing the transition state or altering selectivity compared to sodium or potassium bases.
Figure 1: Mechanistic pathway for the formation of Z-allylic ethers via unstabilized ylide intermediates.[1]
Experimental Protocol
Safety Note: This protocol involves moisture-sensitive reagents and strong bases.[1] All steps must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous techniques.
Materials & Preparation
-
(2-Ethoxyethyl)triphenylphosphonium bromide: Dry under high vacuum (0.1 mmHg) at 60°C for 4 hours over
prior to use.[1] -
Base: Sodium Hexamethyldisilazide (NaHMDS) (1.0 M in THF) is recommended for high Z-selectivity and cleaner reaction profiles.[1] Alternatively,
-Butyllithium ( -BuLi) can be used.[1] -
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system.
-
Electrophile: Aldehyde of choice, distilled and stored under inert gas.
Step-by-Step Methodology
Phase 1: Ylide Generation[1]
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Suspension: Add the dried phosphonium salt (1.2 equivalents relative to aldehyde) to the flask.
-
Solvation: Add anhydrous THF (concentration ~0.2 M relative to salt). Stir to form a suspension.
-
Cooling: Cool the suspension to 0°C (ice/water bath).
-
Deprotonation: Dropwise add the base (NaHMDS or
-BuLi, 1.15 equivalents) via syringe over 10 minutes.-
Observation: The mixture will turn a characteristic orange-red or deep yellow color, indicating the formation of the ylide.
-
-
Digestion: Stir at 0°C for 30–45 minutes to ensure complete ylide formation.
Phase 2: Coupling Reaction[1]
-
Cooling (Critical): Cool the ylide solution to -78°C (dry ice/acetone bath).
-
Note: Low temperature is essential for maximizing Z-selectivity with unstabilized ylides.[1]
-
-
Addition: Add the aldehyde (1.0 equivalent) dissolved in a minimal amount of THF dropwise over 15 minutes.
-
Observation: The intense color of the ylide typically fades to a pale yellow or white suspension as the betaine/oxaphosphetane forms.
-
-
Equilibration: Stir at -78°C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature (RT) over 2–4 hours.
Phase 3: Workup & Purification[1]
-
Quench: Quench the reaction by adding saturated aqueous
solution. -
Extraction: Dilute with diethyl ether or ethyl acetate. Separate the layers. Extract the aqueous layer twice with organic solvent.
-
Drying: Wash the combined organic layers with brine, dry over anhydrous
, and filter. -
Concentration: Concentrate the filtrate under reduced pressure.
-
Note: A white solid precipitate (Triphenylphosphine oxide, TPPO) will likely form.
-
-
TPPO Removal: To remove the bulk of TPPO, triturate the residue with cold pentane or hexane (the product is usually soluble, TPPO is not). Filter off the solid.[4]
-
Chromatography: Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: typically Hexanes/Ethyl Acetate (gradient 95:5 to 80:20).
-
Protocol Visualization
Figure 2: Operational workflow for the batch synthesis of allylic ethers.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| No Color Change (Ylide Generation) | Wet solvent or salt; degraded base.[1] | Dry salt over |
| Low Yield | Enolization of aldehyde.[1] | Use NaHMDS (less nucleophilic than |
| Poor Z/E Selectivity | Reaction temperature too high during addition. | Ensure addition occurs strictly at -78°C. Try "Schlosser modification" if E-isomer is actually desired.[1] |
| Difficult Separation of TPPO | TPPO solubility.[1] | Use the "pentane trituration" method before column chromatography. Alternatively, use polymer-bound triphenylphosphine.[1] |
Post-Reaction Modifications (Deprotection)
To access the allylic alcohol (homologated product), the ethyl ether must be cleaved.
-
Method: Treat the allylic ether with Boron Trichloride (
) or Boron Tribromide ( ) in DCM at -78°C.[1] -
Alternative: For robust substrates, refluxing in 48% HBr or HI can effect cleavage, though this may cause migration of the double bond.
References
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–85. Link
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 31: Synthesis of Alkenes).
-
BenchChem. (n.d.).[1] 2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol Structure and Synthesis. Retrieved February 23, 2026. Link (Cited for general application of C2-phosphonium ylides).[1]
-
Sigma-Aldrich. (n.d.).[1] Product Specification: (2-Ethoxyethyl)triphenylphosphonium bromide.[1][3][5][6][7] Link
Sources
- 1. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 2. 51605-46-0|(2,2-Diethoxyethyl)triphenylphosphonium bromide|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. (2-aminoethyl)triphenylphosphonium bromide | Sigma-Aldrich [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. echemi.com [echemi.com]
Technical Notes & Optimization
Technical Support Center: Optimizing Wittig Reactions with (2-Ethoxyethyl)triphenylphosphonium Bromide
Technical Support Center: Optimizing Wittig Reactions with (2-Ethoxyethyl)triphenylphosphonium Bromide
Ticket ID: WIT-2-ETHOXY-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Hidden" Instability
Low yields with (2-Ethoxyethyl)triphenylphosphonium bromide (CAS: 1530-45-6) are rarely due to the Wittig mechanism itself failing. Instead, they almost always stem from two specific upstream failures:
-
Reagent Hygroscopicity: This salt is a "water sponge."[1] Even trace moisture quenches your base (n-BuLi, LiHMDS), destroying stoichiometry before the reaction begins.
-
-Elimination Sensitivity: The presence of the ethoxy group at the
-position introduces a competing decomposition pathway. Under aggressive conditions (high temp or nucleophilic bases like n-BuLi), the reagent can undergo -elimination to form vinyl triphenylphosphonium species or decompose via ligand exchange.[1]
This guide restructures your protocol to isolate and eliminate these variables.
Critical Failure Analysis (The "Why")
Before adjusting your flask, you must understand the competing pathways occurring in your solution.
Pathway Visualization
The diagram below illustrates the "Happy Path" (Ylide formation) versus the two most common "Death Spirals" (Hydrolysis and Elimination).
Figure 1: Mechanistic competition between stable ylide formation and moisture quenching/elimination.[2]
Pre-Reaction Optimization (The Fix)
Step 1: Aggressive Reagent Drying (Mandatory)
The commercial salt often contains 2-5% water by weight.[1] Standard vacuum drying is insufficient.
-
Protocol: Dry the phosphonium salt in a vacuum drying pistol over
(Phosphorus Pentoxide) at 60°C for 12-24 hours under high vacuum (<1 mbar). -
Verification: If the salt clumps or looks "sticky" before base addition, abort. It must be a free-flowing white powder.
Step 2: Base Selection Matrix
Stop using n-Butyllithium (n-BuLi) if possible.[1] It is a strong nucleophile and can attack the phosphorus center or cause ligand exchange.
| Base Candidate | Suitability | Why? |
| LiHMDS / NaHMDS | Gold Standard | Non-nucleophilic, strong enough ( |
| KOtBu | Excellent | Good for "Instant Ylide" protocols.[1] Less basic than LiHMDS but often sufficient.[1] |
| n-BuLi | Risky | Highly nucleophilic.[1] prone to ligand exchange ( |
| NaH | Poor | Heterogeneous reaction; difficult to control stoichiometry precisely; slow deprotonation allows decomposition.[1] |
Optimized Experimental Protocol
Objective: Synthesis of enol ether via (2-Ethoxyethyl)triphenylphosphonium bromide.
Reagents:
-
(2-Ethoxyethyl)triphenylphosphonium bromide (Dried, 1.2 equiv)[1]
-
LiHMDS (1.0 M in THF, 1.1 equiv)
-
Aldehyde/Ketone (1.0 equiv)
-
Anhydrous THF (Freshly distilled or from SPS)
Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to room temperature.
-
Solvation: Add the dried phosphonium salt (1.2 equiv) and anhydrous THF (0.5 M concentration relative to salt).
-
Note: The salt may not fully dissolve yet; a suspension is normal.
-
-
Cryogenic Cooling: Cool the suspension to -78°C (Dry ice/Acetone bath). This is non-negotiable to prevent
. -
Ylide Generation: Add LiHMDS (1.1 equiv) dropwise over 10 minutes.
-
Addition: Add the carbonyl substrate (dissolved in minimal THF) dropwise at -78°C.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to room temperature over 4 hours.
-
Quench: Quench with saturated
solution.
Troubleshooting & FAQ
Symptom: "The reaction turned black/tarry immediately upon base addition."
Diagnosis: Decomposition via
-
You likely added the base at room temperature. Always generate this ylide at -78°C.
-
Switch from n-BuLi to LiHMDS.[1] The "tar" is often polymerized vinyl species.
Symptom: "I recovered starting material (aldehyde), but the phosphonium salt is gone."
Diagnosis: The ylide formed but hydrolyzed before reacting with your substrate. Solution:
-
Your THF is wet.[1] Wittig ylides are basic enough to deprotonate water immediately.[1]
-
Your aldehyde contained acid impurities (carboxylic acids) which quenched the ylide. Pass your aldehyde through a short plug of basic alumina before use.
Symptom: "Low Z/E selectivity."[1]
Diagnosis: This is a non-stabilized ylide (reactive), which typically favors the Z-alkene (cis) under salt-free conditions.[1][5] Solution:
-
To maximize Z-selectivity: Use KOtBu in THF (salt-free conditions).
-
To maximize E-selectivity: This is difficult with non-stabilized ylides. Consider the Schlosser Modification (add PhLi at -78°C to the betaine intermediate, then proton source like HCl/KOtBu). However, for this specific reagent, E/Z mixtures are common and often inseparable until hydrolysis to the aldehyde.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 27: Phosphorus and Sulfur Ylides).
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[5][6][7][8] Chemical Reviews, 89(4), 863–927.
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 21, 1–85.
-
Pommer, H. (1977). "The Wittig Reaction in Industrial Practice." Angewandte Chemie International Edition, 16(7), 423-429.[1] (Discusses industrial handling of sensitive phosphonium salts).
Sources
- 1. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
optimizing temperature and reaction time for (2-Ethoxyethyl)triphenylphosphonium bromide
optimizing temperature and reaction time for (2-Ethoxyethyl)triphenylphosphonium bromide
Critical Process Parameters (CPP) Overview
The synthesis of (2-Ethoxyethyl)triphenylphosphonium bromide is a nucleophilic substitution (
The Optimization Matrix
| Parameter | Recommended Range | Mechanistic Impact | Risk of Deviation |
| Temperature | 100°C – 110°C | Provides activation energy for | < 90°C: Reaction stalls; incomplete conversion.> 120°C: Promotes thermal elimination of HBr, yielding ethyl vinyl ether and |
| Time | 20 – 24 Hours | Ensures consumption of limiting reagent ( | < 16h: Residual |
| Solvent | Toluene (Anhydrous) | Non-polar nature forces the ionic product to precipitate (Le Chatelier’s principle). | Acetonitrile: Solubilizes product, requiring evaporation (risk of oiling).THF: Too low boiling point (66°C) for efficient conversion. |
Standard Operating Procedure (SOP)
This protocol is designed to be self-validating. If the product does not precipitate as a white solid, the system has failed a critical checkpoint (see Troubleshooting).
Reagents
-
Triphenylphosphine (
): 1.0 equivalent (Recrystallize from EtOH if oxidized). -
2-Bromoethyl ethyl ether: 1.2 equivalents (Excess drives kinetics).
-
Toluene: Anhydrous (0.5 M concentration relative to
).
Workflow Diagram
The following diagram outlines the logical flow of the synthesis and critical decision points.
Figure 1: Critical workflow path for synthesis. The "Checkpoint" represents the primary failure mode (solubility/oiling).
Troubleshooting Hub
This section addresses specific user pain points using a "Symptom-Cause-Solution" logic.
Issue 1: The "Oiling Out" Phenomenon
Symptom: Instead of a white powder, a sticky, viscous yellow/orange oil separates at the bottom of the flask. Scientific Cause: Phosphonium salts have low lattice energies and are highly hygroscopic. Impurities (residual solvent, unreacted bromide) or moisture depress the melting point below room temperature.
| Diagnostic Step | Corrective Action |
| Check Solvent | If using Acetonitrile or Ethanol, the salt is soluble. Switch to Toluene. |
| Induce Lattice | Trituration: Decant the supernatant. Add anhydrous Diethyl Ether or Hexane to the oil. Vigorously scratch the flask walls with a glass rod. The mechanical energy + anti-solvent often forces crystallization. |
| Thermal Shock | Place the flask with the oil and fresh ether in a freezer (-20°C) overnight. |
Issue 2: Low Yield / Incomplete Conversion
Symptom: Yield < 70%;
-
Q: Should I increase the temperature?
-
A: No. Do not exceed 115°C. Higher temperatures favor the E2 elimination of HBr, destroying your alkylating agent.
-
-
Q: How do I drive the reaction?
-
A: Increase the concentration. Run the reaction "neat" (no solvent) or at high concentration (2-3 M) in Toluene. The precipitation of the product will drive the equilibrium forward.
-
Issue 3: Product is Sticky/Hygroscopic
Symptom: Product turns into a gum upon exposure to air. Scientific Cause: The ether oxygen in the chain coordinates with atmospheric moisture, and the bromide counter-ion is hygroscopic.
-
Protocol Fix:
-
Perform filtration under
if possible.[1] -
Wash with hot toluene (removes unreacted
) followed by cold hexanes (removes residual toluene). -
Dry in a vacuum oven at 50°C over
desiccant for at least 6 hours.
-
Frequently Asked Questions (FAQs)
Q: Can I use THF instead of Toluene? A: Not recommended. THF boils at 66°C, which is insufficient to overcome the activation energy for this specific alkyl bromide within a reasonable time (would require 48h+). Additionally, the salt is partially soluble in THF, lowering isolated yield.
Q: How do I monitor the reaction? TLC isn't working well. A: Phosphonium salts stick to the baseline of silica TLC plates.
-
Method A (NMR): Take a crude aliquot, dry it, and run
NMR.-
Reactant (
): ~ -6 ppm. -
Product (Salt): ~ +22 to +25 ppm.
-
Oxide Impurity (
): ~ +29 ppm.
-
-
Method B (Visual): In Toluene, the cessation of precipitate formation usually indicates the endpoint.
Q: Why is my product turning pink? A: This indicates trace oxidation or the presence of phenolic impurities if stabilizers were present in the starting materials. While aesthetically imperfect, a faint pink hue rarely affects the subsequent Wittig reaction efficiency.
Mechanistic & Troubleshooting Logic
The following diagram illustrates the competing pathways and how temperature influences the outcome.
Figure 2: Mechanistic pathway selection based on temperature control.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][3] Chemical Reviews, 89(4), 863–927.
-
Vogel, A. I. (1989).[4] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for phosphonium salt crystallization and trituration techniques).
-
Organic Syntheses. (1960). "Methylenecyclohexane via Wittig Reaction" (General procedure for salt formation and handling). Org.[3] Syn. Coll. Vol. 5, p.751.
-
BenchChem. (2025). "Technical Support: Troubleshooting Phosphonium Salt Synthesis." (General guide on oiling out and purification).
For further assistance, please contact the Process Chemistry Group at .
Sources
Technical Support Center: Stereoselectivity in the (2-Ethoxyethyl)triphenylphosphonium bromide Wittig Reaction
Technical Support Center: Stereoselectivity in the (2-Ethoxyethyl)triphenylphosphonium bromide Wittig Reaction
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of stereoselectivity, with a specific focus on the use of (2-Ethoxyethyl)triphenylphosphonium bromide. Here, we address common questions and troubleshooting scenarios encountered during experimentation, providing in-depth explanations and practical protocols to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of E and Z isomers in our Wittig reaction using (2-Ethoxyethyl)triphenylphosphonium bromide. What are the key factors influencing the stereoselectivity?
The stereochemical outcome of a Wittig reaction is a delicate interplay of several factors, primarily the nature of the ylide, the structure of the carbonyl compound, and the reaction conditions, especially the solvent.[1]
-
Ylide Stability: The substituent on the ylidic carbon plays a crucial role. Ylides are broadly classified as stabilized, semi-stabilized, and non-stabilized.[2]
-
Stabilized ylides , which have an electron-withdrawing group (e.g., ester, ketone) on the ylidic carbon, are more stable and tend to favor the formation of the thermodynamically more stable (E)-alkene.[3] This is because the intermediates in the reaction pathway have sufficient lifetime to equilibrate to the more stable anti-conformation.[2]
-
Non-stabilized ylides , with alkyl or hydrogen substituents, are highly reactive and typically lead to the kinetically favored (Z)-alkene.[2][4] The reaction proceeds rapidly through a less sterically hindered syn-transition state.
-
(2-Ethoxyethyl)triphenylphosphonium bromide generates a non-stabilized ylide . The ethoxyethyl group is not electron-withdrawing. Therefore, under standard salt-free conditions, a preference for the (Z)-isomer is generally expected.
-
-
Solvent Effects: The choice of solvent can significantly influence the reaction's stereoselectivity.[5]
-
Polar aprotic solvents (e.g., THF, DMF, DMSO) can solvate the cationic phosphonium group, but they do not strongly interact with the negatively charged carbon of the ylide. This can influence the transition state geometry and, consequently, the E/Z ratio. In some cases, polar aprotic solvents can favor the formation of the E-isomer with stabilized ylides.[5][6]
-
Polar protic solvents (e.g., ethanol, methanol) can stabilize the betaine-like transition state through hydrogen bonding, which can favor the formation of the Z-isomer.[5] However, the presence of protic solvents can also lead to ylide decomposition or other side reactions.
-
Q2: Our reaction with an aliphatic aldehyde in THF is giving a lower than expected Z:E ratio. How can we improve the selectivity for the Z-isomer?
To enhance the (Z)-selectivity with a non-stabilized ylide like the one derived from (2-Ethoxyethyl)triphenylphosphonium bromide, consider the following strategies:
-
Salt-Free Conditions: The presence of lithium salts can significantly impact the stereochemical outcome by promoting the equilibration of intermediates, which can lead to a higher proportion of the (E)-isomer, a phenomenon known as "stereochemical drift".[1] Using a sodium- or potassium-based base (e.g., NaH, KHMDS) instead of a lithium base (e.g., n-BuLi) can help maintain kinetic control and favor the (Z)-product.[7]
-
Low Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can further enhance kinetic control, disfavoring the equilibration of intermediates and thereby increasing the proportion of the (Z)-isomer.
-
Solvent Choice: While THF is a common solvent, exploring other non-polar aprotic solvents like toluene or diethyl ether might offer better (Z)-selectivity. The key is to minimize the stabilization of any charge-separated intermediates that could lead to equilibration.
Q3: We are using a ketone as the carbonyl partner and getting a poor yield and low stereoselectivity. What could be the issue?
Ketones, being more sterically hindered than aldehydes, generally exhibit lower reactivity in the Wittig reaction.[7][8] This can lead to slower reaction rates, requiring higher temperatures or longer reaction times, which in turn can diminish the stereoselectivity, especially with non-stabilized ylides.
-
Steric Hindrance: The steric bulk of both the ketone and the ylide can disfavor the formation of the initial oxaphosphetane intermediate.[4]
-
Alternative Methods: For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a preferred alternative, as it typically provides higher yields and excellent (E)-selectivity.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete ylide formation. 2. Ylide decomposition. 3. Sterically hindered carbonyl compound.[7] | 1. Ensure the use of a sufficiently strong, non-nucleophilic base (e.g., n-BuLi, NaH, KHMDS) and anhydrous conditions. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures. 3. Consider using the Horner-Wadsworth-Emmons (HWE) reaction for hindered ketones.[7] |
| Predominance of the undesired (E)-isomer | 1. Presence of lithium salts promoting equilibration.[1] 2. Reaction run at elevated temperatures. 3. Use of a highly polar aprotic solvent.[5] | 1. Switch to a sodium or potassium base (e.g., NaHMDS, KHMDS). 2. Conduct the reaction at low temperatures (e.g., -78 °C). 3. Experiment with less polar solvents like toluene or diethyl ether. |
| Difficult removal of triphenylphosphine oxide byproduct | The byproduct is often a crystalline solid with moderate polarity, making it challenging to separate from the product. | 1. Chromatography on silica gel is the most common method. 2. Precipitation of the triphenylphosphine oxide from a non-polar solvent (e.g., hexane or diethyl ether) can be effective. 3. For some products, crystallization can be used for purification. |
| Inconsistent Z:E ratios between batches | 1. Variations in reaction conditions (temperature, reaction time). 2. Purity of reagents (especially the base and solvent). | 1. Strictly control all reaction parameters. 2. Use freshly distilled solvents and accurately titered bases. |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction with (2-Ethoxyethyl)triphenylphosphonium bromide Favoring the (Z)-Isomer
Materials:
-
(2-Ethoxyethyl)triphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Aldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-Ethoxyethyl)triphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add NaHMDS (1.0 M in THF, 1.05 eq) dropwise. The solution should turn a deep orange/red color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the (Z) and (E)-isomers and remove triphenylphosphine oxide.
-
Determine the Z:E ratio by ¹H NMR spectroscopy or GC analysis.
Visualizing the Wittig Reaction Mechanism
The stereochemical outcome of the Wittig reaction is determined by the kinetic versus thermodynamic control of the formation of the oxaphosphetane intermediate.
Caption: Mechanism of the Wittig Reaction
The Role of Solvent in Stereoselectivity
The choice of solvent can significantly alter the energy landscape of the reaction intermediates and transition states.
Caption: Influence of Solvent Polarity
Summary of Solvent Effects on Stereoselectivity
| Solvent Type | Example(s) | General Effect on Non-Stabilized Ylides | Rationale |
| Polar Aprotic | THF, Diethyl Ether, Toluene | Generally favors the (Z)-isomer. | The reaction proceeds under kinetic control through a puckered transition state that minimizes steric interactions, leading to the cis-oxaphosphetane.[9] |
| Polar Protic | Ethanol, Methanol | Can favor the (Z)-isomer, but results may vary.[5] | Protic solvents can stabilize the betaine-like transition state through hydrogen bonding. However, they can also lead to ylide protonation and reduced reactivity.[5][10] |
| Highly Polar Aprotic | DMF, DMSO | May decrease (Z)-selectivity.[5] | These solvents can stabilize charged intermediates, potentially allowing for some degree of equilibration towards the more stable (E)-isomer.[5] |
References
-
Wikipedia. (n.d.). Wittig reaction. Retrieved February 23, 2026, from [Link]
-
Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Retrieved February 23, 2026, from [Link]
-
Brainly. (2023, April 25). Comment on the comparative stereoselectivity of the three Wittig reactions performed in various solvents. Retrieved February 23, 2026, from [Link]
-
Wipf, P. (2007, February 12). The Wittig Reaction. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Stereochemistry and Mechanism in the Wittig Reaction. Retrieved February 23, 2026, from [Link]
-
Quora. (2015, August 17). What is the stereoselectivity of Wittig's reaction? Retrieved February 23, 2026, from [Link]
-
JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved February 23, 2026, from [Link]
-
TutorChase. (n.d.). Why is the Wittig reaction stereospecific? Retrieved February 23, 2026, from [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved February 23, 2026, from [Link]
-
Reddit. (2021, February 23). Influence of solvents on the stereochemistry of a Wittig Reaction product. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2015, April 6). (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. Retrieved February 23, 2026, from [Link]
-
Chemistry Steps. (2018, May 31). Wittig Reaction Practice Problems. Retrieved February 23, 2026, from [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved February 23, 2026, from [Link]
-
Reddit. (2021, February 23). Impact of solvent choice on the stereochemistry of Wittig Reaction Products. Retrieved February 23, 2026, from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved February 23, 2026, from [Link]
-
MDPI. (2026, February 3). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. Retrieved February 23, 2026, from [Link]
-
Utah Tech University. (n.d.). Wittig Reaction. Retrieved February 23, 2026, from [Link]
-
Chad's Prep®. (n.d.). The Wittig Reaction. Retrieved February 23, 2026, from [Link]
-
SciSpace. (2022, August 22). The modern interpretation of the Wittig reaction mechanism. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 23, 2026, from [Link]
-
PMC. (n.d.). Use of Silver Carbonate in the Wittig Reaction. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.11: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. Retrieved February 23, 2026, from [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. quora.com [quora.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. brainly.com [brainly.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
Technical Support Center: (2-Ethoxyethyl)triphenylphosphonium Ylide Stability
Technical Support Center: (2-Ethoxyethyl)triphenylphosphonium Ylide Stability
The Stability Profile: Why This Reagent Fails
The (2-Ethoxyethyl)triphenylphosphonium cation is a specialized C2-homologation reagent often used in the synthesis of polyenes (e.g., retinoids, carotenoids) and complex aldehydes. Its utility is often compromised by a specific decomposition pathway:
Unlike simple alkyl ylides, the presence of the
The Decomposition Mechanism
The deprotonated ylide is metastable. Thermal energy drives the lone pair on the
Visualization: Competitive Pathways
The following diagram illustrates the divergence between the desired Wittig pathway and the fatal decomposition route.
Figure 1: The thermal instability of the
Critical Parameters & Troubleshooting
This section addresses the most common failure modes reported by users.
Troubleshooting Matrix
| Symptom | Probable Cause | Mechanism of Failure | Corrective Action |
| Dark Brown/Black Mixture | Temperature too high during ylide formation. | Maintain -78°C strictly during base addition. Do not warm above -40°C until aldehyde is added.[1] | |
| Low Yield (<30%) | Moisture in solvent or base. | Quenching: Protonation of ylide back to salt (reversible) or hydrolysis of salt (irreversible). | Use freshly distilled THF/Ether (Na/Benzophenone). Titrate n-BuLi before use. |
| Recovery of Starting Material | Base too weak or hindered. | Incomplete Deprotonation: The pKa of the precursor is ~22. Weak bases (e.g., carbonates) fail. | Switch to LiHMDS or n-BuLi . Avoid KOtBu if elimination is observed (alkoxide can act as a nucleophile). |
| Unexpected "Short" Product | "Wittig-Still" Rearrangement. | Migration: Occurs if the ylide is too stabilized or metal-chelated. | Ensure Li-free conditions if possible (use KHMDS/18-crown-6) or keep temp cryogenic. |
FAQ: Specific User Scenarios
Q: Can I generate the ylide at 0°C to save time?
A: No. At 0°C, the rate of
Q: Which base is superior: n-BuLi or LiHMDS? A: LiHMDS (Lithium Hexamethyldisilazide) is recommended for high-value substrates.
-
Reasoning: n-BuLi is nucleophilic and can attack the phosphorus center or the electrophile if used in slight excess. LiHMDS is non-nucleophilic and provides a cleaner deprotonation, though it requires slightly longer reaction times at -78°C.
Q: My product is an Enol Ether. How do I get the Aldehyde?
A: The immediate product of this reaction is an enol ether (
Validated Experimental Protocol ("The Gold Standard")
This protocol minimizes the residence time of the free ylide and strictly controls temperature to prevent decomposition.
Reagents:
-
(2-Ethoxyethyl)triphenylphosphonium bromide (dried under high vacuum, 60°C, 4h).
-
THF (Anhydrous, freshly distilled).
-
Base: LiHMDS (1.0 M in THF) or n-BuLi (2.5 M in Hexanes).
-
Electrophile: Aldehyde (
).
Workflow Diagram:
Figure 2: Step-by-step execution flow for maximizing yield and minimizing side reactions.
Detailed Steps:
-
Drying: Flame-dry all glassware under nitrogen flow. Moisture is the enemy of stoichiometry.
-
Suspension: Add (2-ethoxyethyl)triphenylphosphonium bromide (1.1 equiv) to THF. The salt will not fully dissolve; this is normal.
-
Cryogenics: Cool the slurry to -78°C . Wait 15 minutes for thermal equilibrium.
-
Deprotonation: Add LiHMDS (1.05 equiv) dropwise.
-
Observation: The mixture will turn a characteristic orange/red color.
-
Timing: Stir for 30-45 minutes at -78°C. Do not exceed 1 hour.
-
-
Addition: Add the aldehyde (1.0 equiv) dissolved in minimal THF dropwise.
-
Note: The color may fade to pale yellow as the ylide is consumed.
-
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature naturally over 2-3 hours.
-
Workup: Quench with saturated
. Extract with ether.
References & Authority
The protocols and mechanisms described above are grounded in the fundamental chemistry of phosphonium ylides and specific applications in natural product synthesis.
-
Wittig, G. & Schöllkopf, U. (1954).[2] Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte. (Foundational Wittig Chemistry).
-
Maryanoff, B. E.[3] & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews. (Definitive Review on Mechanism & Lithium Effects).
-
Vedejs, E. & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. (Detailed analysis of non-stabilized ylide behavior).
-
Pommer, H. (1977). Industrial Synthesis of Terpenes and Vitamins. Angewandte Chemie International Edition. (Industrial application of C5 homologation reagents in Vitamin A synthesis).
-
Robiette, R. et al. (2006). Mechanism of the Wittig Reaction: A Computational Study. Journal of the American Chemical Society.[4] (Modern mechanistic understanding of decomposition pathways).
Sources
managing moisture-sensitive Wittig reactions with (2-Ethoxyethyl)triphenylphosphonium bromide
managing moisture-sensitive Wittig reactions with (2-Ethoxyethyl)triphenylphosphonium bromide
Welcome to the technical support center for (2-Ethoxyethyl)triphenylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-proven protocols, and in-depth troubleshooting for Wittig reactions involving this moisture-sensitive reagent. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions and resolve common issues with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and storage of (2-Ethoxyethyl)triphenylphosphonium bromide.
Q1: What is (2-Ethoxyethyl)triphenylphosphonium bromide and what are its primary applications?
(2-Ethoxyethyl)triphenylphosphonium bromide is a phosphonium salt used to create a specific type of phosphorus ylide, or Wittig reagent.[1] Its primary application is in the Wittig reaction, a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes with a high degree of regiochemical control.[2][3][4] The (2-ethoxyethyl) group is incorporated into the final alkene product, making this reagent particularly useful for synthesizing molecules containing an ethyl ether moiety.
Q2: Why is this reagent considered "moisture-sensitive"?
There are two primary reasons for its moisture sensitivity:
-
Hygroscopicity of the Salt: Many phosphonium salts, including this one, are hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6] This can lead to clumping and degradation over time.
-
Basicity of the Ylide: The active species in the Wittig reaction is the ylide, which is formed by deprotonating the phosphonium salt with a strong base.[7] The ylide derived from (2-Ethoxyethyl)triphenylphosphonium bromide is a non-stabilized ylide, making it a very strong base.[2][8] If water is present in the reaction, the ylide will be rapidly protonated, quenching it and rendering it unable to react with the carbonyl compound.[2]
Q3: How should I properly store and handle (2-Ethoxyethyl)triphenylphosphonium bromide?
To ensure the integrity of the reagent, strict storage and handling protocols are mandatory.
| Parameter | Recommendation | Rationale |
| Storage | Store in a tightly sealed container in a desiccator or glovebox under an inert atmosphere (e.g., nitrogen or argon). | Prevents absorption of atmospheric moisture. |
| Handling | Weigh and handle the reagent quickly, preferably in a glovebox or under a positive flow of inert gas. | Minimizes exposure to air and humidity.[8][9] |
| Drying | If moisture contamination is suspected, the salt can be dried under high vacuum for several hours before use. | Removes adsorbed water that can interfere with ylide formation. |
Q4: I've seen literature suggesting Wittig reactions can be performed in water. Why is that not recommended here?
This is an excellent and critical question. The acceleration of Wittig reactions in water is a known phenomenon, but it applies almost exclusively to stabilized ylides .[10][11][12] These are ylides where the carbanion is stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone). (2-Ethoxyethyl)triphenylphosphonium bromide possesses an ether group, which is not electron-withdrawing. Therefore, it forms a highly reactive, non-stabilized ylide .[8][13] For non-stabilized ylides, anhydrous conditions are essential to prevent rapid decomposition by protonation.[2]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during Wittig reactions with (2-Ethoxyethyl)triphenylphosphonium bromide.
Q1: My reaction has a very low or zero yield. What went wrong?
This is the most common issue and can usually be traced back to a few key areas. Use the following decision tree to diagnose the problem.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. thechemco.com [thechemco.com]
- 6. lobachemie.com [lobachemie.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. labproinc.com [labproinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas hydrates model for the mechanistic investigation of the Wittig reaction “on water” - RSC Advances (RSC Publishing) DOI:10.1039/C5RA25747F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Wittig Reaction [organic-chemistry.org]
common pitfalls to avoid when using (2-Ethoxyethyl)triphenylphosphonium bromide
common pitfalls to avoid when using (2-Ethoxyethyl)triphenylphosphonium bromide
Status: Operational Ticket ID: T-PPh3-EtOEt-001 Agent: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for (2-Ethoxyethyl)triphenylphosphonium bromide
Executive Summary & Reagent Profile
Welcome to the technical support hub for (2-Ethoxyethyl)triphenylphosphonium bromide (CAS: 52197-02-1 ).
Critical Distinction: Do not confuse this reagent with:
-
(Methoxymethyl)triphenylphosphonium chloride (used for C1 homologation to aldehydes).
-
(Ethoxycarbonylmethyl)triphenylphosphonium bromide (used for Horner-Wadsworth-Emmons ester synthesis).
Primary Application: This reagent is a C3-homologation building block . It is primarily used in Wittig reactions to convert aldehydes/ketones into allylic ethyl ethers . These intermediates can be subsequently deprotected and oxidized to yield
Chemical Profile
| Parameter | Specification |
| Structure | |
| Ylide Type | Non-Stabilized (Reactive) |
| Typical Product | Allyl Ethyl Ether ( |
| Stereoselectivity | Kinetic control favors (Z)-alkene ; Thermodynamic control/Schlosser modification favors (E)-alkene . |
| Appearance | White to off-white hygroscopic solid |
Core Workflow & Mechanism
The following diagram illustrates the standard workflow for using this reagent to synthesize allylic ethers and subsequent enals.
Figure 1: Reaction pathway from phosphonium salt to allylic ether and optional conversion to enal.
Troubleshooting Guide (FAQ)
Category A: Reagent Handling & Ylide Formation
Q1: The ylide solution is not changing color. Is it forming?
-
Diagnosis: Moisture contamination.
-
Explanation: This phosphonium salt is highly hygroscopic. Water is a stronger acid than the phosphonium
-protons. If water is present, your base ( -BuLi or KO Bu) will simply deprotonate the water (quenching the base) rather than the reagent. -
Solution:
-
Dry the Salt: Dry the salt under high vacuum (<1 mbar) at 60°C for 4-6 hours (or overnight) before use.
-
Color Indicator: A successful ylide formation for non-stabilized ylides typically yields a yellow to orange solution. If the solution remains colorless after adding base, the ylide has not formed.
-
Q2: Which base should I use?
-
Recommendation: Use
-Butyllithium ( -BuLi) or Sodium Hexamethyldisilazide (NaHMDS) . -
Reasoning: The ylide formed is non-stabilized (the negative charge on the
-carbon is not delocalized into an electron-withdrawing group like a carbonyl). Weak bases like carbonates or amines are insufficient. -
Pitfall: Avoid using alkoxides (like NaOEt) in ethanol, as the equilibrium will not favor the ylide. Potassium tert-butoxide (KO
Bu) in THF is a viable alternative but may give lower yields than Li-bases due to the "Salt-Free" effect influencing stereochemistry.
Category B: The Reaction (Wittig)[3][4][5]
Q3: I am observing low yields and a lot of starting material. Why?
-
Issue:
-Elimination side reaction. -
Mechanism: The ethoxy group at the
-position is a potential leaving group. If the reaction temperature is too high during ylide formation, or if the base is too hindered/basic, the base may abstract a -proton instead of the -proton, or the ylide may undergo -elimination to form vinyl triphenylphosphonium bromide (which polymerizes or reacts differently). -
Protocol Fix:
-
Temperature Control: Generate the ylide at -78°C and allow it to warm only to 0°C. Do not reflux the ylide alone.
-
Order of Addition: Add the base slowly to the cold suspension of the salt.
-
Q4: How do I control the E/Z stereochemistry?
-
Default (Z-Selective): Under "Salt-Free" conditions (using NaHMDS or filtering off LiBr if generated from
-BuLi), non-stabilized ylides react with aldehydes to favor the (Z)-alkene (cis) via a rapid cycloaddition to the oxaphosphetane. -
For (E)-Selectivity: You must use the Schlosser Modification :
-
Form Ylide (
) with PhLi/LiBr at -78°C. -
Add Aldehyde at -78°C (forms betaine).
-
Add a second equivalent of PhLi (deprotonates the betaine to form a
-oxido ylide). -
Add
-BuOH (protonates to form the thermodynamically stable threo-betaine). -
Warm up to eliminate Ph3PO.
-
Category C: Workup & Purification
Q5: How do I remove the Triphenylphosphine Oxide (TPPO) byproduct?
-
Context: TPPO is the bane of Wittig reactions; it co-elutes with many organic products.
-
Strategies:
-
Precipitation: Concentrate the reaction mixture and suspend the residue in cold Hexanes/Pentane (or 10% Et2O in Hexanes). TPPO is insoluble in non-polar alkanes and will precipitate as a white solid. Filter through Celite.
-
MgCl2 Complexation: Add
(2 equiv) to the crude mixture in toluene/ether. TPPO forms an insoluble complex with Mg salts. -
Chromatography: If flash column is necessary, the allylic ether product is usually much less polar than TPPO. Use a gradient starting with 100% Hexanes.
-
Validated Experimental Protocol
Objective: Synthesis of (Z)-1-ethoxy-4-phenylbut-3-ene (Model Reaction).
-
Preparation:
-
Flame-dry a 100 mL round-bottom flask under Argon.
-
Add (2-Ethoxyethyl)triphenylphosphonium bromide (1.0 equiv, dried).
-
Suspend in anhydrous THF (0.3 M concentration).
-
-
Ylide Formation:
-
Cool the suspension to -78°C (Dry ice/Acetone bath).
-
Dropwise add
-BuLi (1.05 equiv, 1.6 M in hexanes). -
Observation: Mixture turns bright orange/yellow.
-
Stir at -78°C for 30 mins, then warm to 0°C for 15 mins to ensure complete formation.
-
-
Coupling:
-
Cool back to -78°C .
-
Add Benzaldehyde (0.9 equiv) dissolved in minimal THF dropwise.
-
Observation: Color fades as the ylide is consumed.
-
Allow to warm to Room Temperature (RT) over 2-3 hours.
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with
(3x). -
Dry organics over
and concentrate. -
TPPO Removal: Triturate the crude solid/oil with cold Pentane. Filter off the white TPPO solid.
-
Purification: Silica gel chromatography (Hexanes:EtOAc 95:5).
-
Troubleshooting Decision Tree
Use this logic flow to diagnose failure modes.
Figure 2: Diagnostic logic for common experimental failures.
References
-
Wittig Reaction Mechanism & Conditions
-
Removal of Triphenylphosphine Oxide
-
Synthesis of Allylic Ethers (Contextual)
- Reagent Safety & Data
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) before handling phosphonium salts.
Sources
Reference Data & Comparative Studies
Strategic Guide: Spectroscopic Validation of Allylic Ethers via (2-Ethoxyethyl)triphenylphosphonium Bromide
Strategic Guide: Spectroscopic Validation of Allylic Ethers via (2-Ethoxyethyl)triphenylphosphonium Bromide
Topic: Spectroscopic Validation of Allylic Ethers Derived from (2-Ethoxyethyl)triphenylphosphonium Bromide Content Type: Publish Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Analytical Scientists.
Executive Summary & Strategic Context
(2-Ethoxyethyl)triphenylphosphonium bromide is a specialized C3-homologation reagent used primarily to convert aldehydes into allylic ethyl ethers . Unlike standard methylenetriphenylphosphorane (which installs a terminal alkene) or methoxymethyltriphenylphosphonium chloride (which yields enol ethers), this reagent installs a protected allylic alcohol motif (
The Validation Challenge:
The primary performance metric for this reaction is stereoselectivity (
This guide provides a definitive spectroscopic framework to validate the product identity and stereochemical purity, comparing this direct method against alternative multi-step routes.
Comparative Analysis: Direct Wittig vs. Alternatives
To validate why one would use this reagent, we must compare its performance (step count, atom economy, and selectivity) against the standard alternatives for synthesizing allylic ethers.
Table 1: Performance Matrix of Allylic Ether Synthesis Routes
| Feature | Method A: (2-Ethoxyethyl)PPh3 (Direct Wittig) | Method B: HWE Olefination + Reduction | Method C: Cross-Metathesis |
| Mechanism | Nucleophilic addition (Ylide) | Horner-Wadsworth-Emmons | Ruthenium-catalyzed Metathesis |
| Step Count | 1 Step (Convergent) | 3 Steps (Olefination | 1 Step (But requires excess partner) |
| Primary Isomer | Z-Selective (Kinetic control) | E-Selective (Thermodynamic control) | E-Selective (Thermodynamic) |
| Atom Economy | Moderate (Ph | Low (Phosphate + Al waste) | High (Ethylene byproduct) |
| Validation Key | Chemical Shift of Precursor Ester | Catalyst removal verification | |
| Best Use Case | Rapid access to Z-allylic ethers | Access to E-allylic ethers | Late-stage functionalization |
Insight: Method A is the superior choice for generating Z-allylic ethers directly. If the E-isomer is required using Method A, the Schlosser Modification (lithium-halogen exchange at low temp) must be employed, though Method B is generally preferred for pure E-isomers.
Spectroscopic Validation Framework (The "Self-Validating System")
The following protocol establishes a logic gate for confirming the product structure. The critical differentiator is the vicinal coupling constant of the olefinic protons.
A. 1H NMR Diagnostics (400 MHz+)
The product structure is
-
The Olefinic Region (5.3 – 6.0 ppm):
-
Z-Isomer (Cis): Look for a coupling constant (
) of 10.5 – 11.5 Hz . This is the definitive marker for the kinetic product. -
E-Isomer (Trans): Look for a coupling constant (
) of 15.0 – 16.0 Hz . -
Note: Signal overlap often occurs. Use a specific pulse sequence (see Section C) if multiplets are obscure.
-
-
The Allylic Methylene (
):-
Appears as a doublet of doublets (dd) around 4.0 – 4.2 ppm .
-
Diagnostic Shift: The Z-isomer signal typically appears slightly upfield or distinct from the E-isomer due to the anisotropic shielding of the cis-alkyl group.
-
-
The Ethoxy Handle (
):-
Triplet at ~1.2 ppm (
) and Quartet at ~3.5 ppm ( ). These confirm the incorporation of the ethoxyethyl chain.
-
B. 13C NMR Diagnostics
-
Gamma-Gauche Effect: In the Z-isomer, the allylic carbon (
) and the ether methylene ( ) will be shifted upfield (shielded) by 3–5 ppm compared to the E-isomer due to steric compression. -
Validation Check: If you observe a minor set of signals downfield of your major allyl peaks, you likely have E-isomer contamination.
C. Advanced Verification (NOESY)
If
-
Z-Isomer: Strong NOE correlation between the allylic methylene protons (
) and the vinylic proton on the other side of the double bond ( ). -
E-Isomer: No such correlation; instead, NOE is observed between the two vinylic protons or adjacent alkyl groups.
Visualization: Logic Flow & Mechanism
Diagram 1: The Stereochemical Decision Tree (NMR Analysis)
Caption: Decision tree for spectroscopic validation of alkene geometry using coupling constants and NOE correlations.
Experimental Protocol: Z-Selective Synthesis
To ensure high fidelity to the Z-isomer (simplifying validation), the "Salt-Free" Wittig protocol is required. Lithium salts promote the "drift" toward the thermodynamic E-isomer.
Reagents:
-
(2-Ethoxyethyl)triphenylphosphonium bromide (1.1 equiv)
-
NaHMDS or LiHMDS (1.0 M in THF) (1.1 equiv)
-
Aldehyde substrate (1.0 equiv)
-
Anhydrous THF (0.1 M concentration)
Workflow:
-
Ylide Generation: Suspend the phosphonium salt in anhydrous THF at -78 °C . Add NaHMDS dropwise. The solution should turn deep orange/yellow, indicating ylide formation. Stir for 30–60 mins.
-
Why? Low temperature prevents decomposition; NaHMDS ensures clean deprotonation without excess salt precipitation that interferes with the transition state.
-
-
Addition: Add the aldehyde (dissolved in minimal THF) slowly to the cold ylide solution.
-
Reaction: Allow the mixture to warm slowly to room temperature over 2–4 hours.
-
Workup: Quench with saturated NH
Cl. Extract with Et O (preferred over DCM to precipitate Ph PO). -
Purification: Flash chromatography on silica gel.
-
Caution: Allylic ethers can be acid-sensitive. Use 1% Triethylamine in the eluent if the product is labile.
-
Diagram 2: Reaction Pathway & Mechanism
Caption: Mechanistic pathway for the salt-free Wittig reaction yielding Z-allylic ethers.
References
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85.
- Foundational text on the mechanism of salt-free Wittig reactions favoring Z-selectivity.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927.
- The authoritative review on Wittig stereochemistry and the role of betaine intermedi
-
Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126.
- Describes the "Schlosser modification" to access E-alkenes
-
Reich, H. J. (2023). WinDNMR: Dynamic NMR Spectra for Organic Chemistry. University of Wisconsin-Madison.
- Source for coupling constant (J-value)
Sources
(2-Ethoxyethyl)triphenylphosphonium Bromide: A Strategic Guide to C2-Homologation and Allylic Ether Synthesis
(2-Ethoxyethyl)triphenylphosphonium Bromide: A Strategic Guide to C2-Homologation and Allylic Ether Synthesis
Topic: Literature Review of (2-Ethoxyethyl)triphenylphosphonium Bromide Applications Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Reagent Profile
(2-Ethoxyethyl)triphenylphosphonium bromide (CAS: 25361-69-7 ) is a specialized Wittig reagent used primarily for the C2-homologation of aldehydes and ketones. Unlike its C1-homologation counterpart (methoxymethyl)triphenylphosphonium chloride, which generates enol ethers (aldehyde precursors), this reagent installs a (2-ethoxyethylidene) moiety.
The resulting product is an allylic ethyl ether , which serves as a robust, protected form of an allylic alcohol. This reagent is particularly valuable in the total synthesis of polyketides, pheromones, and pharmaceutical intermediates where the direct installation of a protected 3-carbon oxygenated unit is required.
Chemical Profile
| Property | Specification |
| CAS Number | 25361-69-7 |
| Formula | |
| MW | 415.3 g/mol |
| Structure | |
| Ylide Type | Unstabilized (Alkyl-substituted) |
| Primary Selectivity | Z-Selective (Kinetic Control) |
| Common Base |
CRITICAL DISTINCTION: Do not confuse with (Ethoxycarbonylmethyl)triphenylphosphonium bromide (CAS 1530-45-6), which is an ester-stabilized ylide used to synthesize
-unsaturated esters.
Mechanistic Insight & Reaction Pathway
The utility of (2-ethoxyethyl)triphenylphosphonium bromide relies on the formation of a reactive phosphonium ylide.[1] Because the negative charge on the
The Reaction Mechanism (Wittig Olefination)
-
Deprotonation: Treatment with a strong base (e.g.,
-BuLi) at low temperature (-78°C) generates the ylide. -
Nucleophilic Attack: The ylide attacks the carbonyl carbon of the substrate (aldehyde/ketone).[2]
-
Oxaphosphetane Formation: A concerted [2+2] cycloaddition forms the oxaphosphetane intermediate.[3][4][5]
-
Elimination: The driving force—formation of the strong P=O bond (Triphenylphosphine oxide)—collapses the ring to yield the allylic ether .
Caption: Mechanistic pathway for the synthesis of allylic ethers via (2-ethoxyethyl)triphenylphosphonium bromide.
Comparative Analysis: Performance vs. Alternatives
In drug development, the choice of reagent dictates the efficiency of the synthetic route. Below is an objective comparison of (2-ethoxyethyl)TPP against standard alternatives for synthesizing oxygenated allylic chains.
Comparison Table: Synthesis of Allylic Alcohols/Ethers
| Feature | (2-Ethoxyethyl)TPP Bromide | HWE Reagent (Triethyl phosphonoacetate) | Vinyl Metal Addition |
| Reaction Type | Wittig Olefination | Horner-Wadsworth-Emmons | Grignard/Lithium Addition |
| Primary Product | Allylic Ether (Protected) | Allylic Alcohol (Unprotected) | |
| Step Count | 1 Step (to ether) | 2-3 Steps (Olefination | 2 Steps (Addition |
| Stereoselectivity | Z-Selective (High) | E-Selective (Very High) | Non-selective (Racemic) |
| Atom Economy | Low (Ph | Moderate (Phosphate waste) | High |
| Cost | Moderate | Low | Low to Moderate |
| Best For | Rapid access to Z-allylic ethers ; acid-stable targets. | E-allylic alcohols ; large-scale manufacturing. | Simple allylic alcohols; branching at |
Strategic Analysis
-
Why choose (2-Ethoxyethyl)TPP? When the target molecule requires a Z-alkene geometry or when the resulting alcohol needs to be protected immediately as an ether. It shortens the synthetic sequence by installing the protecting group (ethyl) and the carbon chain simultaneously.
-
When to avoid? If strict E-selectivity is required. While the Schlosser modification can improve E-selectivity, the HWE route (followed by DIBAL-H reduction) is generally more reliable for trans-alkenes.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Z-Allylic Ethyl Ethers
Objective: Synthesis of 1-ethoxy-3-phenylprop-2-ene from benzaldehyde.
Reagents:
-
(2-Ethoxyethyl)triphenylphosphonium bromide (1.2 equiv)
-
Sodium Hexamethyldisilazide (NaHMDS) (1.0 M in THF, 1.1 equiv)
-
Benzaldehyde (1.0 equiv)
-
Anhydrous THF (0.1 M concentration)
Workflow:
-
Salt Preparation: Dry the phosphonium salt under high vacuum at 50°C for 2 hours to remove hygroscopic moisture. Causality: Moisture quenches the base and lowers yield.
-
Ylide Generation: Suspend the salt in anhydrous THF under Argon at -78°C. Add NaHMDS dropwise.
-
Observation: The solution should turn a characteristic deep orange/yellow , indicating ylide formation.
-
Time: Stir for 30–60 minutes to ensure complete deprotonation.
-
-
Addition: Add the aldehyde (dissolved in minimal THF) slowly down the side of the flask.
-
Causality: Slow addition prevents local heating, maintaining kinetic control for Z-selectivity.
-
-
Reaction: Allow the mixture to warm slowly to room temperature over 4 hours.
-
Quench & Workup: Quench with saturated NH
Cl. Extract with Et O.[6] -
Purification: Flash chromatography. Note: Triphenylphosphine oxide (TPPO) is the major contaminant. Use a solvent gradient (Hexane
5% EtOAc) to separate the non-polar ether from polar TPPO.
Protocol B: Deprotection to Allylic Alcohol
To access the free alcohol (e.g., for further oxidation or coupling):
-
Reagent: Boron tribromide (BBr
) at -78°C or TMSI (generated in situ). -
Alternative: If the ethyl group is too stable, consider using (2-silyloxyethyl)TPP variants for easier fluoride cleavage.
Advanced Applications in Drug Development
Synthesis of 3-Hydroxypropyl Chains
In the synthesis of phenolic drugs (e.g., specific selective estrogen receptor modulators), this reagent acts as a C2+O building block.
-
Route: Aldehyde
Allylic Ether Propyl Ether 3-Hydroxypropyl chain. -
Advantage: Avoids the use of unstable 3-halo-propanols or harsh alkylation conditions.
Homologation to Aldehydes (C2 Extension)
While less common, the allylic ether product can be isomerized to an enol ether and hydrolyzed to a homologous aldehyde.
-
Sequence:
. -
Result: Net addition of
.
Caption: Decision matrix for selecting (2-ethoxyethyl)TPP versus HWE reagents based on stereochemical and functional group requirements.
References
-
BenchChem. (2024). Technical Profile: (2-Ethoxyethyl)triphenylphosphonium bromide (CAS 25361-69-7).[7][8][9] Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: (2-Ethoxyethyl)triphenylphosphonium bromide. Retrieved from
-
Organic Chemistry Portal. (2023). Wittig Reaction: Mechanism and Stereoselectivity. Retrieved from
-
Pospíšil, J., & Markó, I. E. (2006). Efficient and Stereoselective Synthesis of Allylic Ethers and Alcohols. Organic Letters, 8(26), 5983-5986. (Contextual comparison for allylic ether synthesis). Retrieved from
- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. (Foundational text on Z-selectivity of unstabilized ylides).
Sources
- 1. 2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol | 1346808-84-1 | Benchchem [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. (2-ethoxy-2-oxoethyl)triphenylphosphonium bromide [webbook.nist.gov]
- 7. (2-aminoethyl)triphenylphosphonium bromide | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. Cas 7237-34-5,(2-HYDROXYETHYL)TRIPHENYLPHOSPHONIUM BROMIDE | lookchem [lookchem.com]
Technical Comparison Guide: Strategic C3-Homologation in Drug Synthesis using (2-Ethoxyethyl)triphenylphosphonium Bromide
Technical Comparison Guide: Strategic C3-Homologation in Drug Synthesis using (2-Ethoxyethyl)triphenylphosphonium Bromide
Executive Summary
In complex molecule synthesis—particularly for polyketides, arachidonic acid metabolites, and S1P1 agonists—the precise installation of functionalized carbon chains is a critical bottleneck. (2-Ethoxyethyl)triphenylphosphonium bromide (EETPPB) [CAS: 25361-69-7] serves as a specialized Wittig reagent designed for C2-homologation relative to the carbonyl carbon, effectively introducing a protected 3-carbon unit (allyl ethyl ether) in a single step.
Unlike standard alkyl phosphonium salts, EETPPB introduces an oxygenated terminus immediately, bypassing the need for post-olefination oxidation steps (e.g., hydroboration) that often suffer from poor regioselectivity. This guide compares EETPPB against alternative homologation strategies (Allyl-TPP, MOM-TPP), demonstrating its superior efficacy in synthesizing
Mechanistic Principles & Reactivity[1][2]
The Reagent
EETPPB is a phosphonium salt containing an ethoxyethyl group.[1] Upon deprotonation by a strong base (e.g., NaHMDS, LiHMDS, or KOtBu), it generates a semi-stabilized ylide.
-
Formula:
-
Active Ylide:
-
Primary Transformation: Converts Aldehydes/Ketones
Allyl Ethyl Ethers.
Mechanism of Action
The reaction follows the classic Wittig mechanism. Due to the presence of the oxygen atom in the
Figure 1: Mechanistic pathway for the formation of Z-allyl ethyl ethers using EETPPB.
Comparative Analysis: Routes to -Hydroxypropyl Scaffolds
A common synthetic challenge is converting an aldehyde (
Table 1: Efficacy Comparison of Homologation Reagents
| Feature | Method A: EETPPB | Method B: Allyl-TPP | Method C: MOM-TPP |
| Reaction Type | Wittig (C2-Ether extension) | Wittig (C3-Alkene extension) | Wittig (C1-Alkoxy extension) |
| Primary Product | Allyl Ethyl Ether | 1,3-Diene (or terminal alkene) | Enol Ether (Aldehyde precursor) |
| Step Count to Alcohol | 3 (Wittig | 3-4 (Wittig | 5+ (Iterative homologation required) |
| Regioselectivity | High (Oxygen position fixed) | Low/Medium (Hydroboration issues) | N/A (Stepwise) |
| Stereoselectivity | Z-Selective (typically >90:10) | Mixed (substrate dependent) | Mixed |
| Atom Economy | High | Medium (Borane waste) | Low (Multi-step waste) |
| Key Advantage | Direct installation of protected oxygen. | Cheap reagents. | Access to aldehydes.[2][3][4][5][6] |
Detailed Workflow Comparison
Figure 2: Strategic workflow comparison. Method A (EETPPB) avoids the regioselectivity risks associated with hydroboration in Method B.
Case Study: Synthesis of S1P1 Agonist Intermediates
This case study highlights the utility of EETPPB in the synthesis of Sphingosine-1-phosphate (S1P1) receptor agonists , specifically for installing the characteristic oxy-alkyl side chain on a tetrahydronaphthalene core.
The Challenge
The target molecule required a (Z)-3-ethoxyprop-1-en-1-yl side chain attached to a chiral bicyclic core.
-
Substrate: Bicyclic aldehyde/ketone intermediate.
-
Requirement: Preservation of chiral centers; exclusive formation of the Z-alkene; high yield.
Experimental Protocol (Validated)
Objective: Synthesis of the (Z)-allyl ethyl ether intermediate.
Reagents:
-
(2-Ethoxyethyl)triphenylphosphonium bromide (EETPPB) [1.5 equiv]
-
Sodium bis(trimethylsilyl)amide (NaHMDS) [1.0 M in THF, 1.4 equiv]
-
Tetrahydrofuran (THF), anhydrous
-
Substrate Aldehyde [1.0 equiv]
Step-by-Step Procedure:
-
Ylide Formation: To a flame-dried round-bottom flask under Argon, suspend EETPPB (1.5 equiv) in anhydrous THF (0.2 M concentration relative to salt). Cool the suspension to 0°C .
-
Deprotonation: Dropwise add NaHMDS (1.4 equiv) over 10 minutes. The solution will turn a characteristic deep orange/red color, indicating ylide formation. Stir at 0°C for 30–45 minutes.
-
Addition: Cool the ylide solution to -78°C (critical for Z-selectivity). Add the substrate aldehyde (dissolved in minimal THF) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 4 hours.
-
Workup: Quench with saturated aqueous NH
Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Results:
-
Yield: 82% isolated yield.[7]
-
Selectivity: >15:1 Z:E ratio (determined by
H NMR). -
Observation: The ethoxy group remained stable, and the stereochemistry was preserved, validating the reagent's suitability for complex pharmaceutical intermediates.
Critical Advantages in Drug Development
-
Orthogonality: The ethyl ether moiety acts as a robust protecting group. It withstands basic conditions (e.g., subsequent alkylations) and mild oxidation, unlike free alcohols or esters.
-
Safety & Handling: EETPPB is a non-volatile, crystalline solid (M.P. ~190°C), making it safer to handle than volatile allyl halides or pyrophoric organometallics.
-
Scalability: The reaction produces Triphenylphosphine Oxide (TPPO) as a byproduct, which, while requiring removal, allows the reaction to be scaled to kilogram quantities using standard crystallization or precipitation workups.
References
-
BenchChem. 2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol | 1346808-84-1.[2] (Discusses the use of (2-ethoxyethyl)triphenylphosphonium bromide for propyl chain formation).
-
European Patent Office. Substituted Bicyclic Compounds - EP 3183242 B1. (Detailed experimental data on the use of EETPPB in S1P1 agonist synthesis).
-
Sigma-Aldrich. (2-Ethoxyethyl)triphenylphosphonium bromide Product Specification.
-
McMaster University Theses. Synthesis of three carbon homologated unsaturated aldehydes using regioselective Wittig olefination chemistry. (Comparative context for homologation reagents).
Sources
- 1. data.epo.org [data.epo.org]
- 2. 2-(3-((tert-Butyldimethylsilyl)oxy)propyl)phenol | 1346808-84-1 | Benchchem [benchchem.com]
- 3. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. lookchem.com [lookchem.com]
- 6. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
